

# molecular weight and formula of Nonanal-d2

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## Compound of Interest

Compound Name: Nonanal-d2

Cat. No.: B12362237

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## An In-depth Technical Guide to Nonanal-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nonanal-d2**, a deuterated form of the saturated aldehyde nonanal. This document details its molecular properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry.

Experimental protocols and quantitative data are presented to support its use in research and development.

## Core Molecular Properties

**Nonanal-d2** is a valuable tool in metabolic research and quantitative analysis due to the stable isotopic labels (deuterium) incorporated into its structure. The primary isotopologue of interest is 6,7-dideuteriononanal, where two hydrogen atoms on the alkyl chain have been replaced by deuterium. This substitution provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry-based assays.

## Quantitative Data Summary

The key quantitative data for **Nonanal-d2** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>9</sub> H <sub>16</sub> D <sub>2</sub> O	[1]
Molecular Weight	144.26 g/mol	N/A
IUPAC Name	6,7-dideuteriononanal	N/A
Appearance	Colorless to pale liquid	N/A
Boiling Point	191-192 °C (for nonanal)	N/A
Density	0.827 g/cm <sup>3</sup> (for nonanal)	N/A

## Synthesis of Nonanal-d2

The synthesis of **Nonanal-d2** can be achieved through several methods, primarily involving the introduction of deuterium via isotopic exchange reactions or by using deuterated starting materials in a synthetic pathway.

## Experimental Protocol: Base-Catalyzed H/D Exchange for $\alpha$ -Deuteration

This protocol describes the synthesis of Nonanal-2,2-d<sub>2</sub>, where the deuterium atoms are located at the carbon adjacent to the carbonyl group.

Materials:

- Nonanal
- Deuterium oxide (D<sub>2</sub>O)
- 4-(N,N-dimethylamino)pyridine (4-DMAP) or Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1M Hydrochloric acid (HCl)
- Septum-sealed flask

## Procedure:

- In a septum-sealed flask, combine nonanal (0.2 mL) and deuterium oxide (0.2 mL).
- Add a catalytic amount of 4-DMAP (13 mg, 10 mol eq.) or triethylamine.
- Stir the mixture at room temperature for 24-48 hours to allow for the hydrogen-deuterium exchange to occur at the  $\alpha$ -position.
- After the reaction is complete, cool the mixture to room temperature.
- Add dichloromethane (4 mL) and 1M aqueous HCl (1 mL) to the flask and shake to partition the product into the organic layer.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- The solvent is removed under reduced pressure to yield Nonanal-2,2-d<sub>2</sub>.[\[1\]](#)

## Experimental Protocol: Oxidation of a Deuterated Precursor

This method allows for the synthesis of **Nonanal-d<sub>2</sub>** with deuterium at a specific position, in this case, the aldehyde (formyl) position (Nonanal-1-d).

## Materials:

- 1,1-dideuterio-1-nonanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Diethyl ether
- Silica gel

## Procedure:

- Synthesize 1,1-dideuterio-1-nonanol by reducing nonanoic acid or its ester with a deuterated reducing agent such as lithium aluminum deuteride ( $\text{LiAlD}_4$ ).
- Dissolve the 1,1-dideuterio-1-nonanol in dichloromethane in a reaction flask.
- Add pyridinium chlorochromate (PCC) to the solution.
- Stir the mixture at room temperature for 1-2 hours to facilitate the oxidation of the alcohol to the aldehyde.
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Concentrate the filtrate under reduced pressure to obtain Nonanal-1-d.[\[1\]](#)

## Analytical Data

### Mass Spectrometry Fragmentation

The fragmentation pattern of **Nonanal-d2** in electron ionization mass spectrometry (EI-MS) is crucial for its identification and quantification. The primary fragmentation pathways for aliphatic aldehydes are  $\alpha$ -cleavage and McLafferty rearrangement. For **Nonanal-d2** (specifically 6,7-dideuteriononanal), the mass-to-charge ratios ( $m/z$ ) of the resulting fragments will be shifted compared to unlabeled nonanal. A summary of the expected major fragments for a related compound, the fully deuterated Nonanal-d18, is provided below as a reference.

Ion Type	Fragmentation Pathway	Predicted $m/z$ (for Nonanal-d18)
Molecular Ion $[\text{M}]^{+\bullet}$	-	160
$[\text{M}-\text{D}]^+$	$\alpha$ -cleavage	158
$[\text{CDO}]^+$	$\alpha$ -cleavage	31
$[\text{CD}_3(\text{CD}_2)_3\text{CD}=\text{CDOH}]^{+\bullet}$	McLafferty Rearrangement	48

Data is based on the fragmentation of Nonanal-d18 as a proxy for deuterated nonanal.[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **Nonanal-d2** is not readily available in the literature. However, the expected chemical shifts can be estimated based on the spectrum of nonanal and the known effects of deuterium substitution. In  $^1\text{H}$  NMR, the signals for the protons on the deuterated carbons would be absent. In  $^{13}\text{C}$  NMR, the carbon atoms bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift.

Estimated NMR Data for Nonanal (for reference):

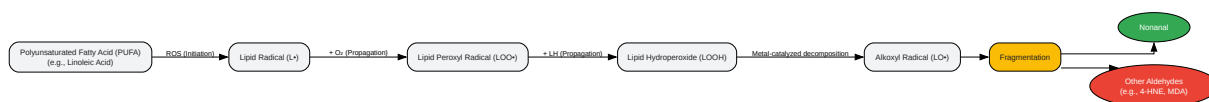
Atom	$^1\text{H}$ Chemical Shift (ppm)	$^{13}\text{C}$ Chemical Shift (ppm)
CHO	~9.77 (t)	~202.9
CH <sub>2</sub> CHO	~2.42 (dt)	~43.9
CH <sub>2</sub> (CH <sub>2</sub> ) <sub>5</sub> CHO	~1.63 (p)	~31.8
-(CH <sub>2</sub> ) <sub>4</sub> -	~1.28 (m)	~29.4, ~29.2, ~29.1
-CH <sub>2</sub> CH <sub>3</sub>	~1.30 (m)	~22.6
-CH <sub>3</sub>	~0.88 (t)	~14.1

## Biological Context and Applications

Nonanal is a naturally occurring aldehyde that is a product of lipid peroxidation of omega-6 fatty acids, such as linoleic acid.[3] This process is a key indicator of oxidative stress in biological systems. Due to its role as a biomarker, the accurate quantification of nonanal is critical in many areas of research. **Nonanal-d2** serves as an ideal internal standard for this purpose in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

## Lipid Peroxidation Pathway Leading to Nonanal Formation

The formation of nonanal from polyunsaturated fatty acids (PUFAs) is a multi-step process initiated by reactive oxygen species (ROS). The following diagram illustrates a simplified pathway of lipid peroxidation leading to the generation of aldehydes.

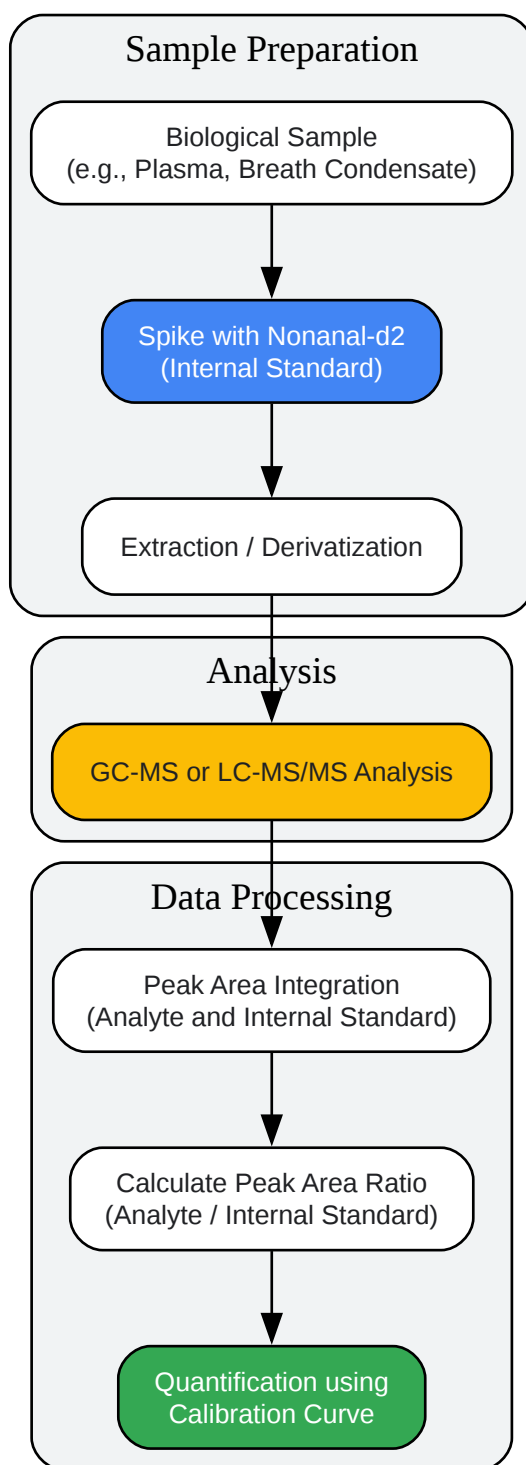


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Caption: Lipid peroxidation pathway leading to aldehyde formation.

## Experimental Workflow for Analyte Quantification using a Deuterated Internal Standard

The following diagram outlines the general workflow for using **Nonanal-d<sub>2</sub>** as an internal standard for the quantification of nonanal in a biological sample.



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## References

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